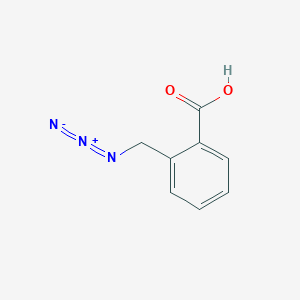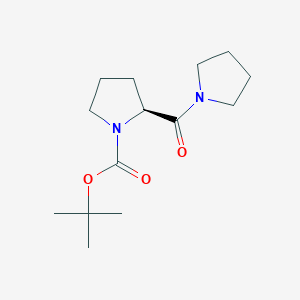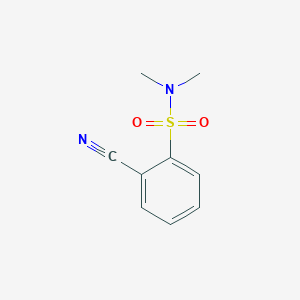
2-(azidomethyl)benzoic Acid
Overview
Description
2-(azidomethyl)benzoic Acid is an organic compound . It is described by the molecular formula C8H7N3O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and an azidomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that azides are generally reactive. They can participate in various reactions such as Staudinger reactions, Curtius rearrangements, and click chemistry .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.16 g/mol . Unfortunately, specific information about its physical properties such as melting point, boiling point, and density was not found.Scientific Research Applications
Novel Preparation and Protective Group Application
A novel preparation method of 2-(azidomethyl)benzoic acid, functioning as a precursor of the (2-azidomethyl)benzoyl (AZMB) protective group, was developed. This method allows for the production of a pure sample on a gram scale without the need for chromatographic purifications. The reductive cleavage using triphenylphosphine was found effective for sterically hindered esters that resist basic hydrolysis (Matsuda, Hashimoto, & Okuno, 2002).
Role in Organic Synthesis
This compound and its derivatives play a crucial role in organic synthesis. They are used in the synthesis of RNA via the rapid phosphotriester method, utilizing azido-based 2′-O-protecting groups. This demonstrates its utility in the synthesis of oligoribonucleotides, contributing to the understanding of RNA fragments' hybridization properties (Efimov, Aralov, Klykov, & Chakhmakhcheva, 2009).
Application in Pharmaceutical Research
In pharmaceutical research, benzoic acid and its derivatives, including this compound, are model compounds. Their phase behavior in mixtures with water and organic solvents is essential for process design in drug synthesis. The study of these compounds assists in understanding stability and solubility, which are crucial for pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a precursor of the (2-azidomethyl)benzoyl (AZMB) protective group , which suggests that it may interact with various biological molecules in the context of synthetic chemistry.
Mode of Action
It’s known that this compound can be used as a precursor for the azmb protective group . This suggests that it may interact with its targets through the formation of this protective group, potentially altering the chemical properties or reactivity of these targets.
Biochemical Pathways
Given its structural similarity to benzoic acid, it may potentially influence pathways involving aromatic carboxylic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For 2-(azidomethyl)benzoic Acid, factors such as pH and the presence of salts could potentially influence its solubility and reactivity .
Properties
IUPAC Name |
2-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSGHDQLXIMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289712-57-8 | |
| Record name | 2-(azidomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-(azidomethyl)benzoic acid as a precursor to a protecting group?
A1: A novel preparation method for this compound has been developed, allowing for the production of a pure sample in gram scale without requiring chromatographic purification. [] This efficient synthesis makes it a desirable precursor for the AZMB protecting group. Additionally, the research highlights the effectiveness of reductive cleavage using triphenylphosphine for deprotecting sterically hindered esters derived from this compound, particularly when basic hydrolysis proves challenging. [] This characteristic further emphasizes its utility in protecting group chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)












